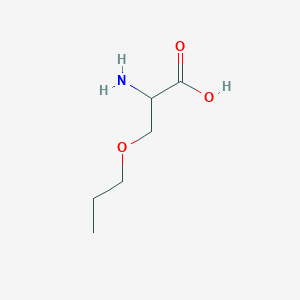
O-propylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-propylserine is an organic compound that belongs to the class of amino acids. It is a derivative of serine, where the hydroxyl group (-OH) of serine is replaced by a propoxy group (-OCH2CH2CH3). This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-propylserine typically involves the alkylation of serine. One common method is the reaction of serine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of serine is replaced by the propoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through similar alkylation reactions but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: O-propylserine can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propoxy group into a primary alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and bases are typically used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
O-propylserine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound can be used in studies involving protein modification and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-propylserine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize serine or its derivatives. The propoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Pathways involved may include metabolic processes where serine plays a crucial role.
Comparación Con Compuestos Similares
Serine: The parent compound, which has a hydroxyl group instead of a propoxy group.
O-methylserine: A derivative where the hydroxyl group is replaced by a methoxy group (-OCH3).
O-ethylserine: A derivative with an ethoxy group (-OCH2CH3).
Comparison: O-propylserine is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to serine and its other derivatives. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-amino-3-propoxypropanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
YLVYZXAQMZHQSE-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
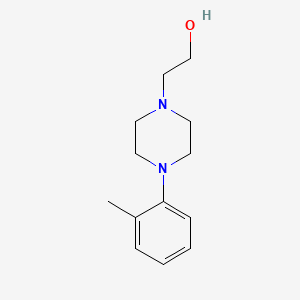
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
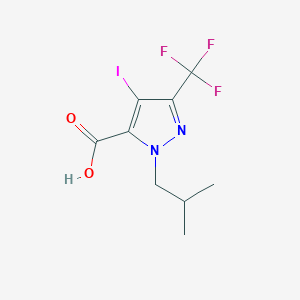

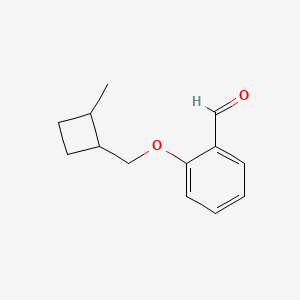
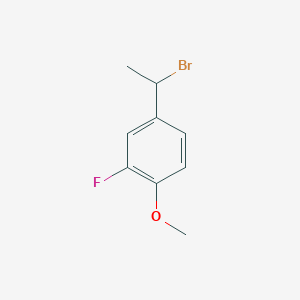
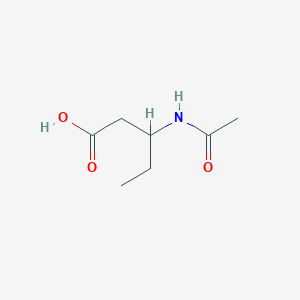
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
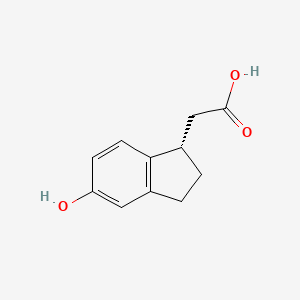
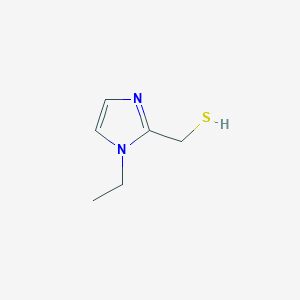
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
